

Application of 1-Phenyl octadecane in Environmental Sample Analysis

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Compound of Interest

Compound Name: **1-Phenyl octadecane**

Cat. No.: **B1293679**

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Application Note and Protocol

Introduction

1-Phenyl octadecane is a long-chain alkylbenzene (LCAB) that serves as a crucial analytical standard in environmental monitoring. LCABs are synthetic aromatic hydrocarbons used in the production of linear alkylbenzene sulfonate (LAS) surfactants, which are major components of detergents. Consequently, the presence of **1-phenyl octadecane** and other LCABs in environmental samples such as water, soil, and sediment is a key indicator of contamination from domestic and industrial wastewater. Accurate quantification of these compounds is essential for assessing the impact of anthropogenic activities on the environment. This document provides detailed protocols for the analysis of **1-phenyl octadecane** in environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle and Application

1-Phenyl octadecane is primarily used as a surrogate or internal standard in the GC-MS analysis of semi-volatile organic compounds (SVOCs), including polycyclic aromatic hydrocarbons (PAHs) and other LCABs.^[1] Its chemical properties, such as being a non-polar, high-boiling point compound, make it an ideal surrogate for many SVOCs.^[1] By adding a known concentration of **1-phenyl octadecane** to samples before preparation and analysis, it is possible to assess the efficiency of the entire analytical process, including extraction, cleanup, and instrumental analysis, and to correct for any loss of target analytes.^[1]

Quantitative Data Summary

The concentration of total long-chain alkylbenzenes (C10-C14), which includes isomers like **1-phenyloctadecane**, can vary significantly in environmental samples depending on the level of contamination. The following table summarizes representative concentration ranges found in various environmental sediment samples, providing context for expected concentrations in real-world scenarios.

Sample Matrix	Geographic Location	Total LABs (C10-C14) Concentration Range
Coastal Sediment	Alexandria Coast, Egypt	0.02 - 6.3 µg/g dry weight[2]
Marine Sediment	Southern California, USA	0.16 - 15.0 µg/g dry weight[3]

When used as a surrogate or internal standard, the concentration of **1-phenyloctadecane** should be high enough to be accurately detected but should not interfere with the quantification of target analytes. A typical concentration for a surrogate spiking solution is 100 µg/mL.[1] For a 1 L water sample, adding 1 mL of this solution results in a concentration of 100 µg/L.[1] For a 30 g soil or sediment sample, adding 1 mL of a 100 µg/mL working standard solution results in a concentration of approximately 3.3 µg/g.[1]

Experimental Protocols

The following protocols are for the extraction, cleanup, and GC-MS analysis of environmental samples for **1-phenyloctadecane** and other long-chain alkylbenzenes.

Sample Preparation

For Water Samples (Based on EPA Method 3510C - Separatory Funnel Liquid-Liquid Extraction)[1]

- Measure 1 L of the water sample into a 2 L separatory funnel.
- Spike the sample with a known amount of **1-phenyloctadecane** standard solution.
- Adjust the pH of the sample as required for the target analytes.

- Add 60 mL of dichloromethane to the separatory funnel, seal, and shake vigorously for 1-2 minutes with periodic venting.
- Allow the layers to separate and drain the organic layer into a flask.
- Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.
- Combine the extracts and concentrate to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.

For Soil and Sediment Samples (Based on EPA Method 3550C - Ultrasonic Extraction)[\[1\]](#)

- Weigh approximately 30 g of the soil or sediment sample into a beaker.
- Spike the sample with a known amount of **1-phenyloctadecane** standard solution.
- Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.
- Add 100 mL of a 1:1 mixture of acetone and hexane and sonicate for 3 minutes.
- Decant the solvent extract.
- Repeat the extraction two more times with fresh solvent.
- Combine the extracts and concentrate to a final volume of 1 mL.

Sample Cleanup (Based on EPA Method 3630C - Silica Gel Cleanup)

- Prepare a silica gel chromatography column.
- Apply the concentrated extract to the top of the column.
- Elute the column with a non-polar solvent such as hexane to remove aliphatic hydrocarbons.
- Elute the column with a more polar solvent, such as a mixture of hexane and dichloromethane, to collect the aromatic fraction containing **1-phenyloctadecane** and other LCABs.

- Concentrate the collected fraction to a final volume of 1 mL.

GC-MS Analysis (Based on USGS Standard Operating Procedure)[3]

Instrumentation:

- Gas chromatograph equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness DB-5ms or equivalent).
- Mass spectrometer detector.

GC-MS Conditions:

Parameter	Value
Injector	Splitless mode at 280°C
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temperature 60°C for 2 min, ramp to 310°C at 6°C/min, hold for 15 min
MS Transfer Line	280°C
Ion Source	230°C
Ionization Mode	Electron Impact (EI) at 70 eV
Mass Range	50-500 amu (full scan)
Acquisition Mode	Selected Ion Monitoring (SIM) for quantification

Quantifying and Qualifying Ions:

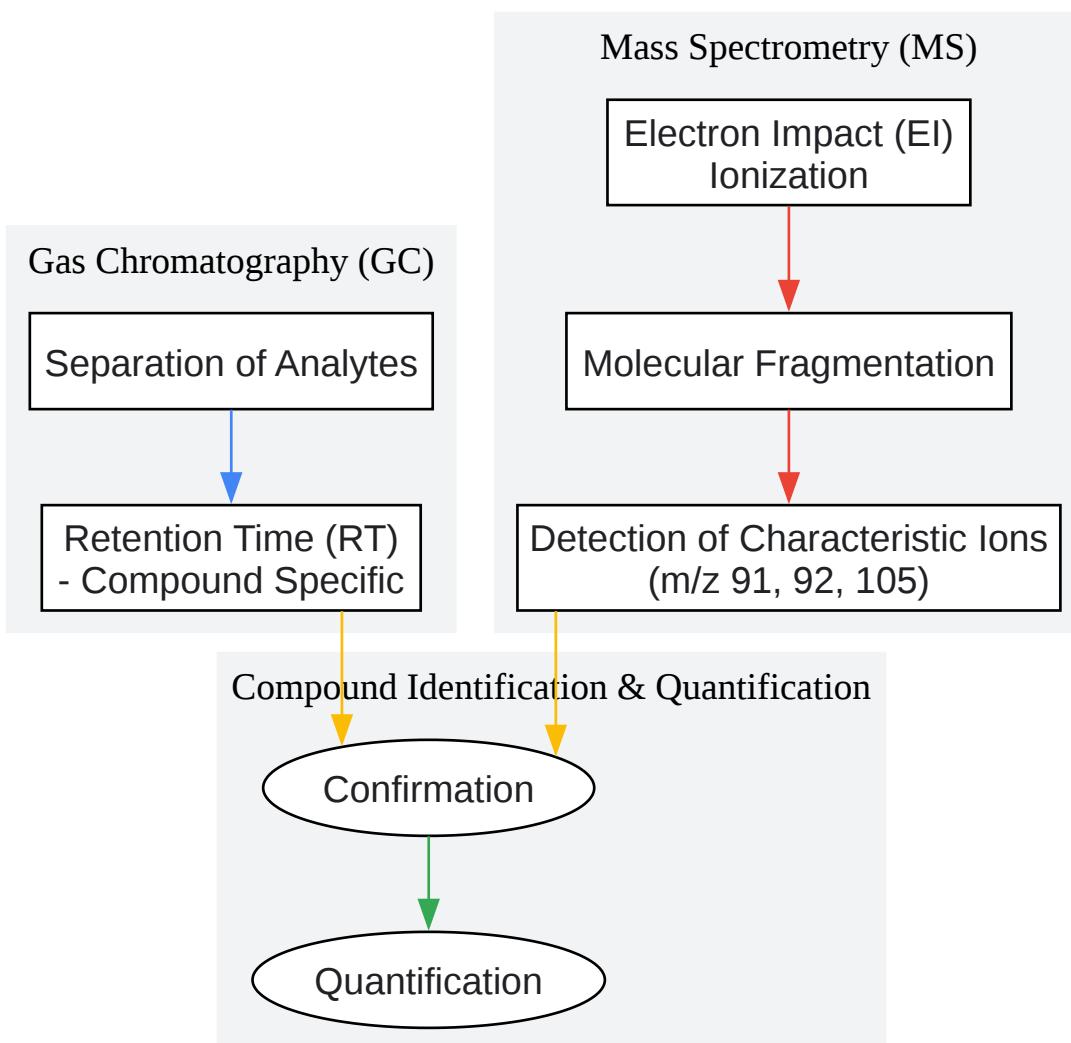
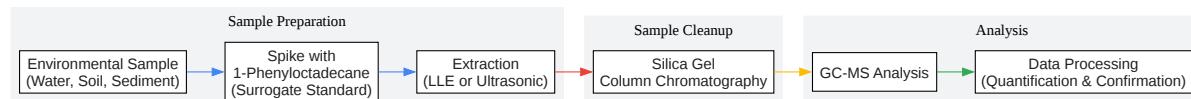
The primary ions used for the quantification and confirmation of long-chain alkylbenzenes are:

- m/z 91: Tropylium ion (base peak for many alkylbenzenes).
- m/z 92: Rearrangement ion.

- m/z 105: C8H9+ ion.

The identity of **1-phenyloctadecane** is confirmed by its retention time and the ratio of the quantifier and qualifier ions. The specific retention time for **1-phenyloctadecane** should be determined by injecting a pure standard under the specified GC conditions.

Visualizations



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